Agrobactin
Overview
Description
Agrobactin is a linear catechol siderophore produced by certain strains of bacteria, including Agrobacterium species. Siderophores are molecules that bind and transport iron in microorganisms. This compound plays a crucial role in enhancing the uptake of ferric iron into plants, which is essential for chlorophyll synthesis and overall plant health .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of agrobactin involves the formation of catechol groups and their subsequent linkage to a linear backbone. The process typically requires the use of specific enzymes and substrates that facilitate the formation of the catechol structure and its attachment to the siderophore backbone.
Industrial Production Methods: Industrial production of this compound can be achieved through fermentation processes using genetically engineered strains of bacteria that overproduce the siderophore. The fermentation conditions, including pH, temperature, and nutrient availability, are optimized to maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Agrobactin primarily undergoes chelation reactions with ferric iron (Fe³⁺). The catechol groups in this compound form strong complexes with ferric iron, facilitating its transport and uptake by plants.
Common Reagents and Conditions: The chelation reaction typically occurs under neutral to slightly acidic conditions, which are conducive to the stability of the catechol-iron complex. Common reagents include ferric chloride (FeCl₃) and other ferric salts.
Major Products: The primary product of the chelation reaction is the ferric iron-agrobactin complex, which is readily taken up by plant roots and utilized in various metabolic processes .
Scientific Research Applications
Agrobactin has several important applications in scientific research:
Agriculture: It is used to enhance iron uptake in plants, improving growth and yield, especially in iron-deficient soils.
Biotechnology: this compound-producing bacteria are employed in genetic transformation techniques to introduce foreign genes into plants.
Environmental Science: It is studied for its role in bioremediation, where it helps in the mobilization and uptake of heavy metals from contaminated soils.
Mechanism of Action
Agrobactin exerts its effects by binding ferric iron through its catechol groups, forming a stable complex. This complex is then recognized and transported by specific receptors on the plant root cells. Once inside the plant, the iron is released and utilized in various biochemical processes, including chlorophyll synthesis and electron transport .
Comparison with Similar Compounds
- Vibriobactin
- Parabactin
- Fluvibactin
- Serratiochelin A
Agrobactin’s unique structure and high affinity for ferric iron make it a valuable tool in both agricultural and biotechnological applications.
Properties
IUPAC Name |
(4S,5R)-N-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O10/c1-18-25(35-31(46-18)21-10-6-13-24(39)28(21)42)32(45)36(17-7-15-34-30(44)20-9-5-12-23(38)27(20)41)16-3-2-14-33-29(43)19-8-4-11-22(37)26(19)40/h4-6,8-13,18,25,37-42H,2-3,7,14-17H2,1H3,(H,33,43)(H,34,44)/t18-,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPMKVHHFNGYEN-CJAUYULYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)N(CCCCNC(=O)C3=C(C(=CC=C3)O)O)CCCNC(=O)C4=C(C(=CC=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)N(CCCCNC(=O)C3=C(C(=CC=C3)O)O)CCCNC(=O)C4=C(C(=CC=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70393-50-9 | |
Record name | Agrobactin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070393509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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